molecular formula C17H24N4O B6470069 N-tert-butyl-1-(3-cyano-4,6-dimethylpyridin-2-yl)pyrrolidine-3-carboxamide CAS No. 2640867-16-7

N-tert-butyl-1-(3-cyano-4,6-dimethylpyridin-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B6470069
CAS No.: 2640867-16-7
M. Wt: 300.4 g/mol
InChI Key: WYFKDHDAHFXYGM-UHFFFAOYSA-N
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Description

“N-tert-butyl-1-(3-cyano-4,6-dimethylpyridin-2-yl)pyrrolidine-3-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The compound also contains a cyano group and a carboxamide group .


Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines . This reaction is carried out chemoselectively in high yield under mild, environment-friendly conditions and is completed quickly within 1 hour .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen . The structure also includes a cyano group (-CN) and a carboxamide group (-CONH2) .


Chemical Reactions Analysis

The compound can participate in a variety of chemical reactions. For instance, it has been demonstrated that tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate can be used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines .

Future Directions

The compound has great application prospects for industrial production due to its chemoselectivity, high yield, and environment-friendly conditions . It also has potential in the field of drug discovery, given the wide use of the pyrrolidine ring in the development of biologically active compounds .

Properties

IUPAC Name

N-tert-butyl-1-(3-cyano-4,6-dimethylpyridin-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c1-11-8-12(2)19-15(14(11)9-18)21-7-6-13(10-21)16(22)20-17(3,4)5/h8,13H,6-7,10H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFKDHDAHFXYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCC(C2)C(=O)NC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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